![molecular formula C13H12N2O5 B115798 Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate CAS No. 153457-36-4](/img/structure/B115798.png)
Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate, also known as EHN, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate has been investigated as a potential antitumor agent due to its ability to inhibit the growth of cancer cells. Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate has also been studied for its potential use as an antibacterial and antifungal agent.
Wirkmechanismus
The mechanism of action of Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate is not fully understood. However, it is believed to inhibit the activity of enzymes involved in DNA synthesis, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate has also been shown to have antibacterial and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate is its synthetic nature, which allows for easy and cost-effective production. However, one of the limitations of Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate. One potential area of research is the development of more efficient synthesis methods for Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate. Another area of research is the investigation of Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate's potential as a therapeutic agent for various diseases, such as cancer and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate and its potential side effects.
Synthesemethoden
The synthesis of Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate involves the reaction of 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carboxylic acid with ethyl chloroformate and sodium hydroxide. The reaction results in the formation of Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate as a white solid with a yield of around 70%.
Eigenschaften
CAS-Nummer |
153457-36-4 |
---|---|
Produktname |
Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate |
Molekularformel |
C13H12N2O5 |
Molekulargewicht |
276.24 g/mol |
IUPAC-Name |
ethyl 3-(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate |
InChI |
InChI=1S/C13H12N2O5/c1-2-19-13(18)10-9(20-10)7-8(16)6-4-3-5-14-11(6)15-12(7)17/h3-5,9-10H,2H2,1H3,(H2,14,15,16,17) |
InChI-Schlüssel |
RNDMAXUDPPZOIJ-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC(=O)C1C(O1)C2=C(NC3=C(C2=O)C=CC=N3)O |
SMILES |
CCOC(=O)C1C(O1)C2=C(C3=C(NC2=O)N=CC=C3)O |
Kanonische SMILES |
CCOC(=O)C1C(O1)C2=C(NC3=C(C2=O)C=CC=N3)O |
Synonyme |
Oxiranecarboxylic acid, 3-(1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridin-3-yl)-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.